3,7-Dioxabicyclo[4.1.0]heptane
Description
3,7-Dioxabicyclo[4.1.0]heptane (CAS: 859814-81-6) is a bicyclic ether featuring a seven-membered ring system with two oxygen atoms at positions 3 and 7, and a bridging methyl group (). Its molecular formula is C₆H₁₀O₂, and it is structurally related to epoxides and other oxygen-containing heterocycles.
Key structural characteristics include:
- Bicyclic framework: A fused cyclohexane ring with an oxygen bridge.
- Strain energy: The [4.1.0] bicyclic system introduces angular strain, enhancing electrophilic reactivity.
- Substituent versatility: Derivatives such as 4-methyl-3,7-dioxabicyclo[4.1.0]heptane (CAS: 859814-81-6) are synthetically accessible ().
Properties
IUPAC Name |
3,7-dioxabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-2-6-3-5-4(1)7-5/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDSKVZBNGTARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475944 | |
| Record name | 3,7-dioxabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286-22-6 | |
| Record name | 3,7-dioxabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dioxabicyclo[4.1.0]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 3,7-Dioxabicyclo[4.1.0]heptane can be synthesized through the reaction of 3,6-dihydro-2H-pyran with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane. The reaction is typically carried out at 0°C and then allowed to warm to room temperature, resulting in the formation of the desired compound. The reaction mixture is then treated with a saturated aqueous solution of sodium bicarbonate, and the organic layer is separated, dried, and concentrated to yield the product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis involving m-CPBA and 3,6-dihydro-2H-pyran can be scaled up for larger production .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dioxabicyclo[4.1.0]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
3,7-Dioxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3,7-Dioxabicyclo[4.1.0]heptane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. Detailed studies on its mechanism of action are still ongoing, with a focus on its potential as a modulator of enzymatic activity .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes structural and functional distinctions between 3,7-dioxabicyclo[4.1.0]heptane and related compounds:
Key Observations :
- Ring Strain : The [4.1.0] system (e.g., 3,7-dioxabicyclo) exhibits higher strain than [2.2.1] or [3.1.1] systems, enhancing reactivity in ring-opening reactions .
- Oxygen Positioning : The position of oxygen atoms dictates electronic properties. For example, 3,7-dioxabicyclo derivatives are more electrophilic at the methyl-substituted carbon compared to 7-oxabicyclo analogs .
Reactivity Comparison :
- Ring-Opening : 3,7-Dioxabicyclo derivatives undergo regioselective bromination at the least substituted carbon, while 7-oxabicyclo analogs favor nucleophilic attack at the epoxide oxygen .
- Stability : 2,6-Dioxabicyclo[3.1.1]heptane derivatives (e.g., thromboxane analogs) are less stable due to steric hindrance from the fused ring system .
Biological Activity
3,7-Dioxabicyclo[4.1.0]heptane, a bicyclic organic compound with the molecular formula , has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a distinctive bicyclic structure that incorporates two oxygen atoms within a seven-membered ring, which may influence its reactivity and interactions with biological targets.
Immunosuppressive Properties
Preliminary studies indicate that this compound exhibits immunosuppressive properties . This suggests potential applications in therapeutic contexts, particularly for conditions where modulation of the immune response is desirable. Research is ongoing to explore its interaction with various enzymes and receptors, which may elucidate its role in biochemical pathways relevant to immunosuppression .
Antimicrobial Effects
Emerging evidence suggests that this compound may also possess antimicrobial properties against various pathogens. The specific mechanisms through which it exerts these effects are still under investigation, but initial findings indicate a promising avenue for further research in developing antimicrobial agents .
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The rigid framework provided by the dioxabicycloheptane ring system is believed to enhance the compound's binding affinity and selectivity, making it a candidate for drug design aimed at modulating biological activities .
Interaction Studies
Research has focused on the binding affinity of this compound to various biological targets. These studies are crucial for understanding how the compound can influence metabolic processes and potentially be utilized in therapeutic contexts .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Immunosuppressive Applications : Investigations into its immunomodulatory effects have shown promise for treating autoimmune diseases.
- Antimicrobial Applications : Studies have indicated effectiveness against specific bacterial strains, warranting further exploration in antibiotic development.
Data Table: Summary of Biological Activities
| Biological Activity | Potential Applications | Current Research Status |
|---|---|---|
| Immunosuppressive Properties | Autoimmune disease treatment | Ongoing studies on mechanisms |
| Antimicrobial Effects | Development of new antibiotics | Preliminary results promising |
| Binding Affinity | Drug design for enzyme modulation | Active research on specific targets |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
